Pregnanetriol 3alpha-O-beta-D-glucuronide-d4
CAS No.:
Cat. No.: VC16675225
Molecular Formula: C27H44O9
Molecular Weight: 516.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H44O9 |
|---|---|
| Molecular Weight | 516.7 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D |
| Standard InChI Key | DUXHVCKABSGLJH-WDRDIMKJSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |
| Canonical SMILES | CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |
Introduction
Structural and Chemical Characteristics
Spectroscopic and Chromatographic Identification
Analytical characterization of this compound relies on high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The deuterium label introduces a mass shift of +4 Da compared to the non-deuterated analog, allowing clear differentiation in MS/MS spectra. The glucuronide moiety’s carboxylic acid group (pKa ≈ 3.2) ensures ionization in electrospray ionization (ESI) modes, enhancing sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₄O₉ |
| Molecular Weight | 516.7 g/mol |
| Deuterium Positions | C-17 hydroxyethyl group |
| HPLC Retention Time | ~12.5 min (C18 column) |
| Major MS Fragments | m/z 517.3 [M+H]⁺, 341.1 [aglycone]⁺ |
Synthesis and Analytical Validation
Synthetic Pathways
The synthesis of pregnanetriol 3α-O-β-D-glucuronide-d4 involves enzymatic glucuronidation using liver microsomal UDP-glucuronosyltransferases (UGTs), followed by deuterium incorporation via hydrogen-deuterium exchange under controlled acidic conditions . Key steps include:
-
Substrate Preparation: Pregnanetriol is isolated from biological matrices or synthesized via microbial biotransformation of progesterone.
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Glucuronidation: Incubation with UDP-glucuronic acid and UGT enzymes (e.g., UGT2B7) at pH 7.4 and 37°C for 24 hours.
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Deuteration: Treatment with D₂O and palladium catalysts to replace hydrogens at the C-17 side chain .
Table 2: Optimal Reaction Conditions for Deuteration
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| pH | 4.5–5.0 |
| Catalyst | Pd/C (5% w/w) |
| Reaction Time | 6–8 hours |
Biological and Clinical Applications
Role in Steroid Metabolism
Pregnanetriol glucuronide is a terminal metabolite of progesterone, formed via hepatic UGT-mediated conjugation. This process enhances water solubility, enabling efficient renal excretion . In vivo studies show that deuterated analogs like pregnanetriol 3α-O-β-D-glucuronide-d4 exhibit identical pharmacokinetics to non-deuterated forms, making them ideal internal standards for quantitative assays.
Anti-Doping and Clinical Diagnostics
In anti-doping, this compound is used to detect exogenous progesterone administration. Athletes excrete elevated levels of pregnanetriol glucuronide after progesterone misuse, which can be distinguished from endogenous production using deuterated internal standards. Clinically, urinary pregnanetriol glucuronide levels correlate with luteal phase progesterone output, aiding in diagnosing conditions like luteal phase deficiency and polycystic ovary syndrome .
Table 3: Diagnostic Thresholds in Urine
| Application | Threshold (ng/mL) |
|---|---|
| Anti-Doping Screening | > 50 |
| Luteal Phase Assessment | 10–30 |
Comparative Analysis with Related Metabolites
Pregnanediol-3α-Glucuronide
Pregnanediol-3α-glucuronide (C₂₇H₄₄O₈, MW 496.6 g/mol) is another progesterone metabolite used to monitor ovarian function . Unlike pregnanetriol glucuronide, which reflects progesterone catabolism, pregnanediol glucuronide is a direct marker of progesterone synthesis. Its levels are depressed in ectopic pregnancies, providing diagnostic utility .
Table 4: Key Differences Between Glucuronidated Metabolites
| Parameter | Pregnanetriol Glucuronide | Pregnanediol Glucuronide |
|---|---|---|
| Metabolic Origin | Progesterone catabolism | Progesterone synthesis |
| Diagnostic Use | Anti-doping, renal function | Pregnancy monitoring |
| Urinary Concentration | 5–50 ng/mL | 20–100 ng/mL |
Research Advancements and Future Directions
Recent studies focus on optimizing synthetic yields through engineered UGT isoforms and improving MS detection limits via derivatization with Girard’s reagent T. Emerging applications include tracking steroid-disrupting pollutants in environmental samples and profiling steroid metabolism in microbiome studies.
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